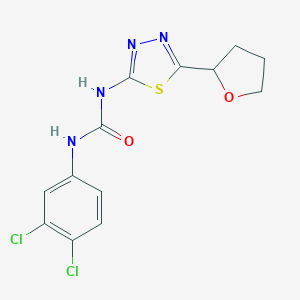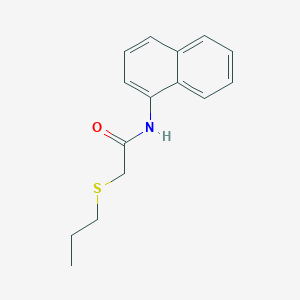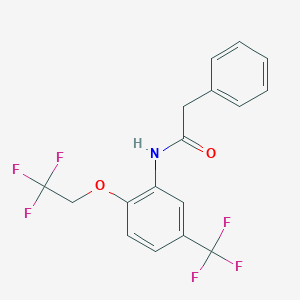![molecular formula C11H5F9N2O2 B284181 N-[3,5-bis(trifluoromethyl)phenyl]-N'-(trifluoroacetyl)urea](/img/structure/B284181.png)
N-[3,5-bis(trifluoromethyl)phenyl]-N'-(trifluoroacetyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3,5-bis(trifluoromethyl)phenyl]-N'-(trifluoroacetyl)urea, commonly known as BTU, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. BTU is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 357.3 g/mol.
Applications De Recherche Scientifique
BTU has been used in various scientific research applications, including as a reagent in organic synthesis, a stabilizer for proteins, and a fluorescent probe for detecting metal ions. In addition, BTU has been shown to have potential therapeutic applications, including as an anti-inflammatory agent, an anti-cancer agent, and a neuroprotective agent.
Mécanisme D'action
BTU exerts its biological effects by inhibiting the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators, and histone deacetylase (HDAC), which is involved in the regulation of gene expression. In addition, BTU has been shown to modulate the activity of ion channels, including voltage-gated potassium channels and transient receptor potential (TRP) channels.
Biochemical and Physiological Effects
BTU has been shown to have various biochemical and physiological effects, including reducing the production of inflammatory mediators, inducing apoptosis in cancer cells, and protecting neurons from oxidative stress. In addition, BTU has been shown to modulate the activity of ion channels, which can affect cellular excitability and signaling.
Avantages Et Limitations Des Expériences En Laboratoire
BTU has several advantages for use in laboratory experiments, including its high purity, stability, and solubility in organic solvents. However, BTU also has some limitations, including its potential toxicity and the need for careful handling and storage.
Orientations Futures
There are several future directions for research on BTU, including investigating its potential as a therapeutic agent for various diseases, exploring its mechanism of action in more detail, and developing new synthetic methods for its production. In addition, BTU could be used as a tool for studying the role of ion channels in cellular physiology and disease.
Méthodes De Synthèse
BTU can be synthesized using various methods, including the reaction between 3,5-bis(trifluoromethyl)aniline and trifluoroacetic anhydride in the presence of a base. The reaction yields BTU as a white solid that can be purified using recrystallization. The purity of BTU can be determined using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy.
Propriétés
Formule moléculaire |
C11H5F9N2O2 |
|---|---|
Poids moléculaire |
368.15 g/mol |
Nom IUPAC |
N-[[3,5-bis(trifluoromethyl)phenyl]carbamoyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C11H5F9N2O2/c12-9(13,14)4-1-5(10(15,16)17)3-6(2-4)21-8(24)22-7(23)11(18,19)20/h1-3H,(H2,21,22,23,24) |
Clé InChI |
ZNPLSGVNNLMLSV-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C=C1C(F)(F)F)NC(=O)NC(=O)C(F)(F)F)C(F)(F)F |
SMILES canonique |
C1=C(C=C(C=C1C(F)(F)F)NC(=O)NC(=O)C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-chloro-5-[(3-hydroxypropyl)amino]-3(2H)-pyridazinone](/img/structure/B284099.png)




![N-(3-chloro-4-methylphenyl)-2-[(cyanomethyl)sulfanyl]acetamide](/img/structure/B284107.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(cyanomethyl)sulfanyl]acetamide](/img/structure/B284108.png)

![N-[4-(4-morpholinyl)phenyl]-N-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amine](/img/structure/B284120.png)
![3-bromo-N-[2-isopropoxy-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B284121.png)

![2,2,2-trifluoro-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B284126.png)
![2-ethoxy-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B284127.png)
![cyclohexyl 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl sulfide](/img/structure/B284129.png)